molecular formula C23H31N3O3S B2926101 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1448077-57-3

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2926101
CAS RN: 1448077-57-3
M. Wt: 429.58
InChI Key: SAJPRUPJNFQDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.58. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) explored pyrazole-acetamide derivatives leading to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in designing compounds with desirable biological properties. The study provides insights into the effect of hydrogen bonding on the self-assembly process of these complexes and their antioxidant capabilities, suggesting avenues for further research into their potential applications in medicine or material science (Chkirate et al., 2019).

Novel Compound Synthesis

Research by J. Sebhaoui et al. (2020) resulted in the synthesis of novel 2-pyrone derivatives, including compounds synthesized and characterized by single-crystal X-ray diffraction. This study not only expands the chemical repertoire of pyrazole-acetamide derivatives but also investigates their potential interactions within biological systems, such as binding modes within Tyrosine-protein kinase JAK2, thus providing a foundation for further exploration of these compounds in drug discovery and development (Sebhaoui et al., 2020).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents was undertaken by E. Darwish et al. (2014). This research aimed to identify novel compounds with effective antibacterial and antifungal properties, underscoring the potential of pyrazole-acetamide derivatives in contributing to the development of new antimicrobial treatments (Darwish et al., 2014).

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-16(2)30(28,29)21-11-7-17(8-12-21)13-23(27)24-15-19-14-22(18-9-10-18)26(25-19)20-5-3-4-6-20/h7-8,11-12,14,16,18,20H,3-6,9-10,13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJPRUPJNFQDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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